tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Overview
Description
tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[221]heptane-5-carboxylate is a bicyclic compound featuring a unique structure that includes an oxazabicyclo ring system
Mechanism of Action
Target of Action
It’s known that this compound may be used in the preparation of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[221]heptane .
Mode of Action
It’s known to be used in the preparation of other compounds, suggesting it may act as a precursor or intermediate in chemical reactions .
Biochemical Pathways
As a chemical intermediate, it’s likely involved in various synthetic pathways, particularly in the synthesis of 2-boc-5-(4-nitrophenyl)-2,5-diaza-bicyclo[2.2.1]heptane .
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds rather than exerting direct biological effects .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a base and a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S)-5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of an oxazabicyclo ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETGVFOVBKMLPQ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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